molecular formula C10H14N2O B1268746 N-(3-aminophenyl)-2-methylpropanamide CAS No. 213831-00-6

N-(3-aminophenyl)-2-methylpropanamide

Cat. No. B1268746
M. Wt: 178.23 g/mol
InChI Key: HAUYNXLUELAHAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-aminophenyl)-2-methylpropanamide and related compounds involves multiple steps, including amide bond formation, which is crucial for the final product. Techniques such as nucleophilic substitution and amide coupling reactions are commonly employed. For example, the synthesis of similar compounds involves the reaction of amines with carboxylic acids or their derivatives to form the amide bond (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of N-(3-aminophenyl)-2-methylpropanamide features an amide linkage connecting the 3-aminophenyl group to the 2-methylpropanamide moiety. This structure can be analyzed through techniques such as X-ray crystallography and NMR spectroscopy, providing insights into the compound's conformation and electronic properties (Yeo & Tiekink, 2019).

Chemical Reactions and Properties

N-(3-aminophenyl)-2-methylpropanamide can undergo various chemical reactions, reflecting its amide and aromatic amine functionalities. These include nucleophilic acyl substitution and electrophilic aromatic substitution, respectively. The compound's reactivity can be tailored through different chemical modifications, leading to a range of derivatives with diverse properties (Hajji et al., 2002).

Physical Properties Analysis

The physical properties of N-(3-aminophenyl)-2-methylpropanamide, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications and for understanding its behavior in different environments (Demir et al., 2016).

Scientific Research Applications

Mass Spectrometry

  • Field : Analytical Chemistry
  • Application : The compound is used in the study of fragmentation of protonated N-(3-aminophenyl)benzamide and its derivatives in gas phase .
  • Method : The study involves collision-induced dissociation tandem mass spectrometry experiments . Theoretical calculations using Density Functional Theory (DFT) at B3LYP/6-31 g (d) level were also conducted .
  • Results : An ion of m/z 110.06036 (ion formula [C6H8NO]+; error: 0.32 mDa) was observed, which is a rearrangement product ion purportedly through nitrogen-oxygen (N–O) exchange . The rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .

Sensing Applications

  • Field : Chemical Sensing
  • Application : Boronic acids, which can interact with N-(3-aminophenyl)-2-methylpropanamide, are increasingly utilized in diverse areas of research, including various sensing applications .
  • Method : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
  • Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Polymer Research

  • Field : Polymer Science
  • Application : The compound is used in the preparation and characterization of aromatic polyimides .
  • Method : The study involves the synthesis of soluble polyimides from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents .
  • Results : The obtained polyimides were soluble in various solvents, such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and chloroform (CClH 3) . These polyimides exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C .

Fiber Synthesis

  • Field : Material Science
  • Application : The compound is used in the synthesis of co-polyimide (PI) fibers containing phenylphosphine oxide (PPO) group .
  • Method : The synthesis involves incorporating the bis(4-aminophenoxy) phenyl phosphine oxide (DAPOPPO) monomer into the PI molecular chain followed by dry-jet wet spinning .
  • Results : The fibers showed dependence on DAPOPPO molar content in co-PI fibers. The PI fiber containing 40% DAPOPPO showed lower mass loss compared to those containing 0% and 20% DAPOPPO .

Mass Spectrometry

  • Field : Analytical Chemistry
  • Application : The compound is used in the study of fragmentation of protonated N-(3-aminophenyl)benzamide and its derivatives in gas phase .
  • Method : The study involves collision-induced dissociation tandem mass spectrometry experiments . Theoretical calculations using Density Functional Theory (DFT) at B3LYP/6-31 g (d) level were also conducted .
  • Results : An ion of m/z 110.06036 (ion formula [C6H8NO]+; error: 0.32 mDa) was observed, which is a rearrangement product ion purportedly through nitrogen-oxygen (N–O) exchange . The rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .

Aerogel Synthesis

  • Field : Material Science
  • Application : The compound is used in the synthesis of polyimide (PI) aerogels cross-linked with a three amino compound tri(3-aminophenyl)phosphine oxide (TAPO) .
  • Method : The synthesis involves 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), pyromellitic dianhydride (PMDA) and 4,4′-diaminodiphenyl ether (4,4′-ODA) through chemical imidization method . Supercritical CO2 was used for drying the PI gels to fabricate nanoporous aerogels .
  • Results : The aerogels have tunable densities ranging from 0.09 to 0.32 g/cm3, and the specific surface areas between 198 and 340 m2/g . The 5 wt% thermal degradation temperature of PI aerogels could rise to around 600°C and the glass transition temperature could increase from 269 to 306°C , which makes them ideal insulation materials for aerospace and other applications .

Safety And Hazards

The safety and hazards associated with a compound are usually determined through toxicological studies. While safety data sheets are available for similar compounds , specific safety and hazard information for “N-(3-aminophenyl)-2-methylpropanamide” is not reported in the literature.

Future Directions

Future research could focus on elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “N-(3-aminophenyl)-2-methylpropanamide”. Additionally, its potential applications in various fields could be explored .

properties

IUPAC Name

N-(3-aminophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUYNXLUELAHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359369
Record name N-(3-aminophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminophenyl)-2-methylpropanamide

CAS RN

213831-00-6
Record name N-(3-aminophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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